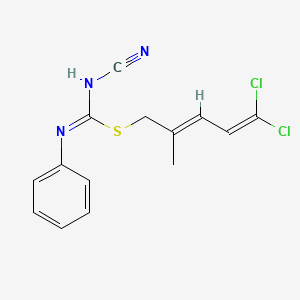
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is a complex organic compound with a unique structure that includes a cyano group, a dichloromethyl group, and an isothiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the penta-2,4-dienyl intermediate: This step involves the reaction of a suitable precursor with a chlorinating agent to introduce the dichloromethyl group.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.
Formation of the isothiourea moiety: This step involves the reaction of the intermediate with an isothiocyanate reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the pathway’s activity.
類似化合物との比較
Similar Compounds
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-methylisothiourea: Similar structure but with a methyl group instead of a phenyl group.
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-ethylisothiourea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C14H13Cl2N3S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
[(2E)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H13Cl2N3S/c1-11(7-8-13(15)16)9-20-14(18-10-17)19-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19)/b11-7+ |
InChIキー |
SSODMVZCQREEPH-YRNVUSSQSA-N |
異性体SMILES |
C/C(=C\C=C(Cl)Cl)/CSC(=NC1=CC=CC=C1)NC#N |
正規SMILES |
CC(=CC=C(Cl)Cl)CSC(=NC1=CC=CC=C1)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


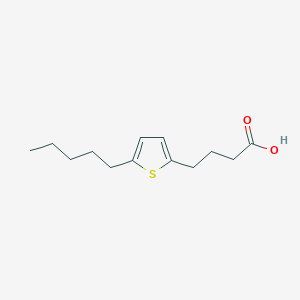
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
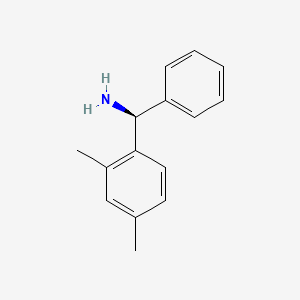
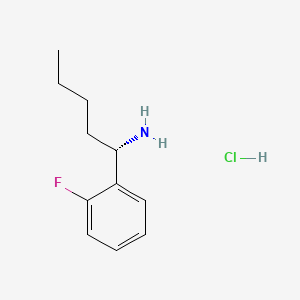
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
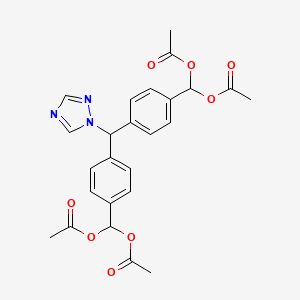
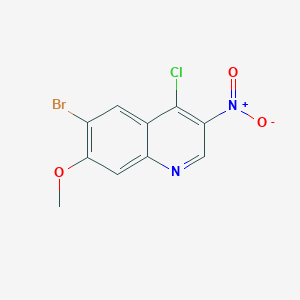
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

